![molecular formula C14H20N2O2 B14680574 15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate CAS No. 32138-12-8](/img/structure/B14680574.png)
15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Diazonio-7-oxadispiro[515~8~2~6~]pentadec-14-en-14-olate is a complex organic compound characterized by its unique dispiro structure
Vorbereitungsmethoden
The synthesis of 15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate involves multiple steps, typically starting with the formation of the core dispiro structure. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the diazonium and oxadispiro groups. Industrial production methods may involve the use of automated reactors to maintain consistent conditions and yield.
Analyse Chemischer Reaktionen
15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazonium group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate can be compared with similar compounds such as:
- 7,15-dioxo-14-azadispiro[5.1.5~8~.2~6~]pentadec-9-en-14-yl acetate
- [(7,15-dioxo-14-azadispiro[5.1.5.2]pentadec-9-en-14-yl)oxy]acetic acid
These compounds share structural similarities but differ in their functional groups and specific applications The unique diazonium group in 15-Diazonio-7-oxadispiro[515~8~
Eigenschaften
CAS-Nummer |
32138-12-8 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
15-diazo-7-oxadispiro[5.1.58.26]pentadecan-14-one |
InChI |
InChI=1S/C14H20N2O2/c15-16-11-12(17)14(9-5-2-6-10-14)18-13(11)7-3-1-4-8-13/h1-10H2 |
InChI-Schlüssel |
CKHSOPWIJDKQMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=[N+]=[N-])C(=O)C3(O2)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)
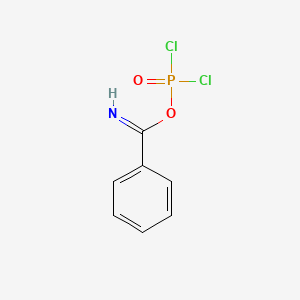
![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)
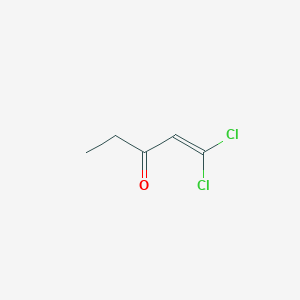
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)

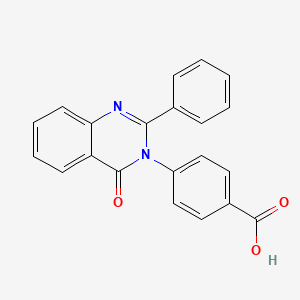
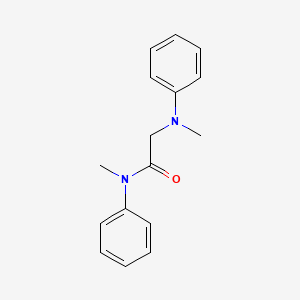

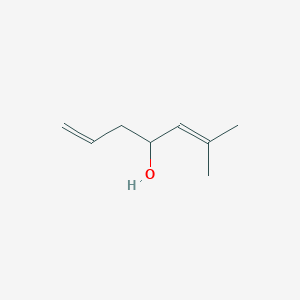
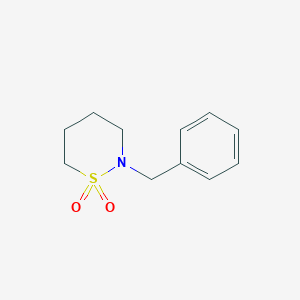
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)

